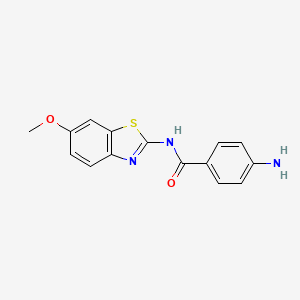
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring . The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, alkylated, or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials, such as fluorescent dyes and imaging agents.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide.
4-(6-Methyl-2-benzothiazolyl)benzenamine: Another benzothiazole derivative with similar biological activities.
Uniqueness
4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Activité Biologique
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
IUPAC Name: this compound
Canonical SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: This compound acts as an inhibitor of enzymes such as cytochrome P450 and stearoyl-CoA desaturase. These enzymes play crucial roles in metabolic processes and lipid biosynthesis, respectively.
- Cellular Pathways: It interferes with pathways related to cell growth and proliferation, leading to inhibition of cancer cell growth and induction of apoptosis.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.62 | Induces apoptosis |
| MDA-MB-468 (Breast) | 0.06 | Inhibits cell proliferation |
The structure-activity relationship indicates that modifications in the benzothiazole ring can enhance potency against specific cancer types .
Antimicrobial Activity
Benzothiazoles are known for their broad-spectrum antimicrobial activity. Studies have demonstrated that this compound exhibits:
- Antibacterial Properties: Effective against various strains including Staphylococcus aureus and Escherichia coli.
- Antifungal Properties: Shows activity against fungi such as Candida albicans.
The compound's mechanism involves disrupting microbial cell wall synthesis and function .
Anticonvulsant Activity
In a study evaluating anticonvulsant properties, several derivatives were synthesized and tested. The results indicated that compounds similar to this compound displayed significant anticonvulsant effects without neurotoxicity .
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in treating multidrug-resistant tuberculosis (MDR-TB). For instance, compounds were evaluated for their inhibitory effects on Mycobacterium tuberculosis, demonstrating promising results in vitro .
Propriétés
Formule moléculaire |
C15H13N3O2S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,16H2,1H3,(H,17,18,19) |
Clé InChI |
CACZFXNLHCSKAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















